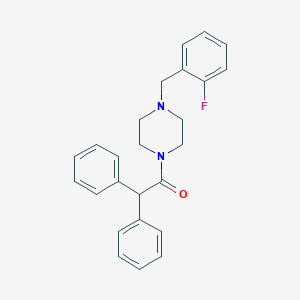
Dipropan-2-yl 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as rosmarinic acid, which is a natural polyphenol found in several plants, including rosemary, sage, and thyme. Rosmarinic acid has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and antiviral activities.
Wirkmechanismus
The mechanism of action of rosmarinic acid is not fully understood, but it is believed to exert its pharmacological effects through various pathways. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress. Rosmarinic acid has also been shown to modulate several signaling pathways, including the NF-κB and MAPK pathways, which play a crucial role in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Rosmarinic acid has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, antimicrobial, and antiviral activities. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. Rosmarinic acid has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory activity. It has also been shown to have antimicrobial and antiviral activities against several pathogens, including bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of rosmarinic acid is its low toxicity, which makes it a potential candidate for drug development. It is also readily available from natural sources, which makes it a cost-effective option for research studies. However, one of the limitations of rosmarinic acid is its low solubility in water, which makes it difficult to use in some experimental setups. It is also relatively unstable, which makes it difficult to store for extended periods.
Zukünftige Richtungen
There are several future directions for the research of rosmarinic acid. One potential area of research is the development of rosmarinic acid-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another potential area of research is the exploration of the mechanisms of action of rosmarinic acid, which could provide insights into its pharmacological properties. Finally, the development of novel synthesis methods for rosmarinic acid could lead to the production of more stable and cost-effective compounds for research and drug development.
Synthesemethoden
Rosmarinic acid can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves the use of solvents, such as ethanol or methanol, to extract the compound from plant materials. Chemical synthesis involves the condensation of caffeic acid and 3,4-dihydroxyphenyllactic acid in the presence of a catalyst. The yield of rosmarinic acid from chemical synthesis is relatively low, which makes extraction from natural sources a more viable option.
Wissenschaftliche Forschungsanwendungen
Rosmarinic acid has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and antiviral activities. It has been shown to have potential therapeutic effects in the treatment of several diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. Rosmarinic acid has also been studied for its potential applications in the food and cosmetic industries due to its antioxidant and antimicrobial properties.
Eigenschaften
Produktname |
Dipropan-2-yl 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
|---|---|
Molekularformel |
C22H30O8 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
dipropan-2-yl 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C22H30O8/c1-11(2)29-20(25)18-15(24)10-22(5,27)19(21(26)30-12(3)4)17(18)13-7-8-14(23)16(9-13)28-6/h7-9,11-12,17-19,23,27H,10H2,1-6H3 |
InChI-Schlüssel |
FWDVEWRYQLATFP-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)C2=CC(=C(C=C2)O)OC |
Kanonische SMILES |
CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)C2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)


![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)

![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)

![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)